2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate
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Overview
Description
The compound “2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts or reagents. Detailed synthetic routes would typically be found in specialized chemical literature or patents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Detailed reaction mechanisms and product analysis would typically be found in research articles or chemical databases.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to various effects. Detailed studies on the molecular targets and pathways involved would typically be found in scientific literature.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other molecules with related structures or functional groups
Uniqueness
The uniqueness of the compound lies in its specific structure and the resulting properties. Detailed comparisons would typically involve analysis of structure-activity relationships and experimental data.
Biological Activity
Compound Overview
The compound in focus is a complex organic molecule with the following structural formula:
2 2 2 2 2S 1 2S 4R 4 hydroxy 2 4 4 methyl 1 3 thiazol 5 yl phenyl methylcarbamoyl pyrrolidin 1 yl 3 3 dimethyl 1 oxobutan 2 yl amino 2 oxoethoxy ethoxy ethoxy ethyl 2R 2 9S 7 4 chlorophenyl 4 5 13 trimethyl 3 thia 1 8 11 12 tetrazatricyclo 8 3 0 02 6 trideca 2 6 4 7 10 12 pentaen 9 yl butanoate
- Molecular Formula : C₃₂H₄₆N₄O₉S
- Molecular Weight : 662.8 g/mol
- CAS Number : 2140807-42-5
The biological activity of this compound can be attributed to its multifaceted structure which allows it to interact with various biological targets. The presence of multiple functional groups enhances its potential for diverse biological interactions.
Biological Activities
-
Antimicrobial Activity
Several studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with thiazole and pyrrolidine moieties have shown efficacy against various bacterial strains including Staphylococcus pneumoniae and Pseudomonas aeruginosa . -
Neuroprotective Effects
Research on related compounds has demonstrated neuroprotective effects. For example, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline was found to protect astrocytes from pilocarpine-induced cytotoxicity by reducing reactive oxygen species (ROS) accumulation and improving mitochondrial function . This suggests that similar mechanisms may be present in our compound. -
Anti-inflammatory Properties
Compounds within this structural class often exhibit anti-inflammatory properties. The modulation of inflammatory pathways can be crucial in treating conditions such as neurodegenerative diseases and chronic inflammation .
Case Study 1: Neuroprotection in Epilepsy Models
In a study investigating the effects of N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline on astrocytic response to pilocarpine-induced seizures, it was found that treatment significantly improved cell viability and mitochondrial health. This was measured using the MTT assay and flow cytometry techniques . The protective effects were linked to reduced ROS levels and improved expression of glial fibrillary acidic protein (GFAP), a marker for astrocyte activation.
Case Study 2: Antimicrobial Efficacy
A comparative study on various derivatives showed that certain thiazole-containing compounds exhibited potent antibacterial activity against Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis . This indicates that our compound may share similar antimicrobial mechanisms due to its structural components.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C51H63ClN8O9S2 |
---|---|
Molecular Weight |
1031.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate |
InChI |
InChI=1S/C51H63ClN8O9S2/c1-9-38(43-46-58-57-32(5)60(46)49-41(29(2)31(4)71-49)42(56-43)34-14-16-36(52)17-15-34)50(65)69-23-22-67-19-18-66-20-21-68-27-40(62)55-45(51(6,7)8)48(64)59-26-37(61)24-39(59)47(63)53-25-33-10-12-35(13-11-33)44-30(3)54-28-70-44/h10-17,28,37-39,43,45,61H,9,18-27H2,1-8H3,(H,53,63)(H,55,62)/t37-,38-,39+,43+,45-/m1/s1 |
InChI Key |
ILEZCIMECSOYKF-QLMRCLNASA-N |
Isomeric SMILES |
CC[C@H]([C@H]1C2=NN=C(N2C3=C(C(=C(S3)C)C)C(=N1)C4=CC=C(C=C4)Cl)C)C(=O)OCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Canonical SMILES |
CCC(C1C2=NN=C(N2C3=C(C(=C(S3)C)C)C(=N1)C4=CC=C(C=C4)Cl)C)C(=O)OCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Origin of Product |
United States |
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